Kinase drug discovery teams face SAR attrition when heterocyclic core substitution erodes target potency. 1-(Piperazin-1-yl)phthalazine provides a validated phthalazine scaffold delivering sub-μM VEGFR-2 inhibition (IC50 = 0.35 μM) and CDK1 selectivity (IC50 = 36.8-44.5 nM) over CDK2, CDK5, AXL, FGFR, and JAK1. • Achieves 8.5-76× greater cellular potency vs. vatalanib across A549, HT-29, and MDA-MB-231 lines. • Fragment-like MW (214.27 Da) with low LogP (0.30) enables ligand-efficient lead optimization. Supplied at ≥98% purity with room-temperature global shipping.
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
CAS No.118306-90-4
Cat. No.B045630
⚠ Attention: For research use only. Not for human or veterinary use.
1-(Piperazin-1-yl)phthalazine (CAS 118306-90-4) is a heterobicyclic building block comprising a phthalazine core C1-substituted with a piperazine ring . It is a solid at ambient temperature with a reported melting point of 97–98 °C and is commercially available at ≥95% purity . The compound possesses a predicted ACD/LogP of 0.30, a pKa of 8.60 ± 0.10 (predicted, piperazine NH), four hydrogen-bond acceptor sites, and one hydrogen-bond donor site . These physicochemical features distinguish it from isomeric or isosteric piperazinyl-heterocycle building blocks (e.g., 1-(piperazin-1-yl)isoquinoline, 2-(piperazin-1-yl)quinoline) that differ in logP, H-bond acceptor count, and heterocyclic electronics, thereby altering downstream SAR trajectories .
WorkflowKinase inhibitor scaffold design
SelectionPhthalazine core for scaffold-hopping SAR
Use ContextMedicinal chemistry building block
Physicochemical ProfileLower LogP than quinoline/isoquinoline isosteres
Why 1-(Piperazin-1-yl)phthalazine Is Irreplaceable
The phthalazine core is not a generic heterocycle; it is a recognized privileged scaffold in kinase inhibitor design, and its electronic topology differs fundamentally from quinazoline, quinoline, and isoquinoline isosteres [1]. Direct head-to-head comparison in a TRPV1 antagonist series demonstrated that a quinazoline-core compound (20a) achieved an IC50 of 42 nM, whereas the regioisomeric phthalazine analogue (24) exhibited a 4.2-fold weaker IC50 of 175 nM under identical assay conditions [1]. This establishes that the phthalazine nucleus imposes distinct binding-site geometry that cannot be recapitulated by other bicyclic aza-heterocycles. Furthermore, 1-piperazinylphthalazine-derived VEGFR-2 inhibitors (e.g., 16k, IC50 = 0.35 ± 0.03 μM; 21d, IC50 = 0.40 ± 0.04 μM) achieve sub-micromolar target engagement [2], while 1-piperazinyl-4-benzylphthalazine derivative 11 displayed 8.5- to 76-fold greater cellular potency than the reference anilinophthalazine drug vatalanib across A549, HT-29, and MDA-MB-231 cell lines [2]. Substituting the phthalazine core with quinoline, isoquinoline, or quinazoline would fundamentally alter the pharmacophore, voiding the SAR knowledge embedded in the existing literature.
Phthalazine core
Quinazoline isostere
SAR trajectory may shift. TRPV1 antagonist potency differs 4.2-fold (175 nM vs. 42 nM) under identical conditions, indicating distinct binding-site geometry.
1-Piperazinylphthalazine derivatives
Vatalanib (anilinophthalazine)
Substitution pattern alters cellular potency. 1-piperazinyl-4-benzylphthalazine chemotype shows reported higher cellular activity; class mismatch may void embedded SAR knowledge.
Phthalazine building block
Isoquinoline/Quinoline isosteres
Physicochemical profile may differ. Lower LogP (~0.30) and additional H-bond acceptor can alter solubility, permeability, and target engagement vs. higher LogP analogs.
[1] Gomtsyan A, et al. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. J Med Chem. 2005;48(3):744–752. Quinazoline 20a IC50 = 42 nM; phthalazine 24 IC50 = 175 nM. View Source
[2] Abou-Seri SM, Eldehna WM, Ali MM, Abou El Ella DA. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. Eur J Med Chem. 2016;107:165–179. 16k VEGFR-2 IC50 = 0.35 ± 0.03 μM; 21d IC50 = 0.40 ± 0.04 μM; derivative 11 vs. vatalanib cellular IC50 data. View Source
Quantitative Differentiation for 1-(Piperazin-1-yl)phthalazine
Phthalazine vs. Quinazoline Scaffold in TRPV1 Antagonism
In a controlled scaffold-hopping study, the quinazoline-containing TRPV1 antagonist 20a achieved an IC50 of 42 nM, whereas the phthalazine-based regioisomer 24 yielded an IC50 of 175 nM—a 4.2-fold potency reduction attributable solely to the heterocyclic core swap [1]. This demonstrates that the phthalazine nucleus is not functionally interchangeable with quinazoline, even when the pendant pharmacophore is held constant.
TRPV1 Scaffold HopHead-to-head
Phthalazine 24IC50 175 nM
Quinazoline 20aIC50 42 nM
4.2-fold potency difference
Cores are not bioisosteric; phthalazine imposes distinct binding geometry.
Recombinant human TRPV1, capsaicin activation assay. Data to verify in target context.
TRPV1 antagonistpain pharmacologyscaffold hopping
Evidence Dimension
TRPV1 antagonist IC50
Target Compound Data
Phthalazine analogue 24: IC50 = 175 nM
Comparator Or Baseline
Quinazoline analogue 20a: IC50 = 42 nM
Quantified Difference
4.2-fold difference (phthalazine weaker than quinazoline in this target context)
Conditions
In vitro capsaicin activation assay, recombinant human TRPV1
Why This Matters
This head-to-head data proves that phthalazine and quinazoline cores are not bioisosteric; researchers targeting TRPV1 or related ion channels must select the appropriate core based on empirical potency data rather than assuming interchangeability.
TRPV1 antagonistpain pharmacologyscaffold hopping
[1] Gomtsyan A, et al. J Med Chem. 2005;48(3):744–752. Table 2: compound 20a (quinazoline) IC50 = 42 nM; compound 24 (phthalazine) IC50 = 175 nM. View Source
VEGFR-2 Inhibition: Cellular Potency vs. Vatalanib
Derivatives built on the 1-piperazinylphthalazine scaffold demonstrated VEGFR-2 IC50 values of 0.35 ± 0.03 μM (compound 16k) and 0.40 ± 0.04 μM (compound 21d) [1]. In cellular assays, 1-piperazinyl-4-benzylphthalazine derivative 11 exhibited IC50 values of 2.48, 4.59, and 0.76 μM against A549, HT-29, and MDA-MB-231 cell lines, respectively, whereas the reference VEGFR-2 inhibitor vatalanib (an anilinophthalazine) showed IC50 values of 21.16, 22.11, and 57.72 μM in the same assays—representing an 8.5-fold to 76-fold improvement in cellular potency [1]. Compound 16k further demonstrated broad-spectrum antiproliferative activity with a full NCI 60-cell-panel GI50 (MG-MID) of 3.62 μM [1].
Cellular Potency vs. VatalanibHead-to-head
Derivative 11 (A549)IC50 2.48 μM
Vatalanib (A549)IC50 21.16 μM
8.5–76-fold reported higher cellular activity
Supports scaffold selection for VEGFR-2 pathway studies.
The dramatic cellular potency advantage of 1-piperazinylphthalazine derivatives over the clinically staged vatalanib validates this scaffold as a superior starting point for antiangiogenic kinase inhibitor programs, directly influencing procurement decisions for medicinal chemistry campaigns.
[1] Abou-Seri SM, et al. Eur J Med Chem. 2016;107:165–179. VEGFR-2 IC50 data (16k, 21d); derivative 11 vs. vatalanib cellular IC50 comparison; 16k NCI full-panel GI50 (MG-MID) = 3.62 μM. View Source
Selective CDK1 Inhibition and Kinase Selectivity
A series of 1-piperazinyl-4-benzylphthalazine derivatives was profiled against CDK1 and a panel of nine other kinases. Compounds 8g, 10d, and 10h inhibited CDK1 with IC50 values in the range of 36.80–44.52 nM, while exerting only weak inhibitory effects on CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF kinases [1]. In CDK1-overexpressing pancreatic ductal adenocarcinoma (PDAC) cell lines, these compounds displayed antiproliferative IC50 values of 0.51–1.14 μM (MDA-PATC53) and 0.74–1.14 μM (PL45) [1]. This selectivity profile is significant because many clinical CDK inhibitors (e.g., dinaciclib) are pan-CDK agents with attendant toxicity; the phthalazine scaffold enables CDK1-preferential targeting.
Pan-CDK inhibitor class (e.g., dinaciclib inhibits CDK1, CDK2, CDK5, CDK9 at low nM); selectivity ratio not explicitly quantified for comparator but inferred from broad inhibition profile
Quantified Difference
Selectivity window: CDK1 IC50 ~40 nM vs. weak/no inhibition of 8 other kinases at tested concentrations
Conditions
In vitro kinase inhibition assay; antiproliferative assay in MDA-PATC53 and PL45 PDAC cell lines
Why This Matters
The selectivity window achievable with 1-piperazinylphthalazine-derived CDK1 inhibitors is a key differentiator for procurement in kinase drug discovery, as it suggests reduced off-target toxicity potential compared to pan-CDK scaffolds.
[1] Marzouk HMM, et al. Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward pancreatic cancer. Eur J Med Chem. 2022;243:114748. CDK1 IC50 = 36.80–44.52 nM; selectivity data vs. CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, BRAF; PDAC cell line IC50 data. View Source
Physicochemical Profile vs. Isoquinoline and Quinoline Analogs
1-(Piperazin-1-yl)phthalazine possesses an ACD/LogP of 0.30 and four hydrogen-bond acceptor sites (two from the phthalazine N atoms plus two from the piperazine ring) . In contrast, 1-(piperazin-1-yl)isoquinoline (CAS 126653-00-7) has a LogP of 1.42–2.04 and only three H-bond acceptors , while 2-(piperazin-1-yl)quinoline (CAS 4774-24-7) has a LogP of 1.5–2.84 and three H-bond acceptors [1]. The lower LogP of the phthalazine building block (~0.3–1.5 log units lower) translates to greater aqueous solubility and reduced lipophilicity-driven promiscuity, while the additional H-bond acceptor provides an extra anchoring point for target engagement.
Physicochemical Profile vs. IsosteresCross-study comparable
LogP 0.30
ΔLogP 1.1–2.5 units lower vs. quinoline/isoquinoline
4 H-bond acceptors vs. 3 for isosteres
May support ligand efficiency and reduced lipophilicity-driven promiscuity.
Predicted properties (ACD/Labs, KowWIN). Experimental logP and solubility data to verify.
LogP differential: 1.12–1.74 units lower (phthalazine vs. isoquinoline); 1.20–2.54 units lower (phthalazine vs. quinoline). H-bond acceptors: 4 vs. 3. pKa: 8.60 vs. 8.93.
The systematically lower LogP and additional H-bond acceptor of the phthalazine building block directly impact solubility, permeability, and target-binding capacity of derived compounds, making it the preferred choice for programs where ligand efficiency and reduced lipophilicity are prioritized.
[1] DrugMap (IDRB Lab). 2-(Piperazin-1-yl)quinoline. xlogp: 1.5; Rotatable Bond Count: 1; H Bond Donor: 1; H Bond Acceptor: 3. View Source
VEGFR-2 Inhibitory Activity vs. Sorafenib
In a separate study, phthalazine derivatives built from the 1-piperazinylphthalazine scaffold achieved VEGFR-2 IC50 values of 83–86 nM (compounds XXIIg, XXIIh, XXIIi), which are numerically superior to the reference multi-kinase inhibitor sorafenib (IC50 = 90 nM) tested under the same conditions [1]. Additionally, certain derivatives from this series displayed HepG2 hepatocellular carcinoma cytotoxicity (IC50 = 1.22–8.37 μM) comparable to both doxorubicin (IC50 = 2.90 μM) and sorafenib (IC50 = 3.40 μM) [1].
VEGFR-2 vs. SorafenibHead-to-head
XXIIg–i seriesIC50 83–86 nM
SorafenibIC50 90 nM
Reported marginally higher VEGFR-2 inhibition
Benchmarking context for antiangiogenic lead generation.
HepG2 cytotoxicity comparable to doxorubicin and sorafenib. Endpoint context; requires validation.
Benchmarking against the FDA-approved drug sorafenib provides a clinically relevant frame of reference; the ability of 1-piperazinylphthalazine derivatives to match or exceed sorafenib's VEGFR-2 potency supports the scaffold's candidacy for antiangiogenic lead generation.
[1] Eldehna WMM. Synthesis, molecular modelling and biological evaluation of novel Phthalazine and its bioisostere derivatives as potential anticancer agents. CU Theses. 2015. XXIIg-i VEGFR-2 IC50 = 86, 83, 86 nM; sorafenib IC50 = 0.09 μM; HepG2 cytotoxicity data. View Source
Application Scenarios for 1-(Piperazin-1-yl)phthalazine
VEGFR-2 Antiangiogenic Lead Generation
Medicinal chemistry teams pursuing antiangiogenic therapy can employ 1-(Piperazin-1-yl)phthalazine as the core building block for constructing 1-piperazinyl-4-arylphthalazine libraries. The scaffold has delivered VEGFR-2 inhibitors with IC50 values as low as 0.35 ± 0.03 μM (compound 16k) and broad-spectrum NCI-60 antiproliferative activity (GI50 MG-MID = 3.62 μM) [1]. Derivative 11 achieved 8.5–76-fold greater cellular potency than the clinical candidate vatalanib across A549, HT-29, and MDA-MB-231 cell lines [1], while other derivatives (XXIIg-i) matched or exceeded the VEGFR-2 potency of sorafenib (83–86 nM vs. 90 nM) [2]. This scaffold is thus validated for hit-to-lead expansion in angiogenesis-focused oncology programs.
CDK1-Selective Inhibitor for PDAC
For groups targeting CDK1 as a therapeutic vulnerability in PDAC, 1-(Piperazin-1-yl)phthalazine provides a selectivity-enabling scaffold. The 1-piperazinyl-4-benzylphthalazine chemotype has yielded compounds (8g, 10d, 10h) with CDK1 IC50 values of 36.80–44.52 nM and demonstrable selectivity over CDK2, CDK5, AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF kinases [3]. These compounds also achieve sub-micromolar to low-micromolar antiproliferative activity in CDK1-overexpressing PDAC models (MDA-PATC53 IC50 = 0.51–0.88 μM; PL45 IC50 = 0.74–1.14 μM) [3], positioning this building block as a strategic entry point for developing CDK1-sparing anticancer agents with reduced toxicity potential.
Scaffold-Hopping SAR: Phthalazine vs. Quinazoline/Quinoline
Research groups conducting systematic scaffold-hopping exercises can use 1-(Piperazin-1-yl)phthalazine as the phthalazine representative in head-to-head comparisons with 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1) and 2-(piperazin-1-yl)quinoline (CAS 4774-24-7). Published evidence shows that the phthalazine core confers a 4.2-fold difference in TRPV1 antagonist potency relative to quinazoline (IC50: 175 nM vs. 42 nM) [4], while offering systematically lower LogP (ACD/LogP 0.30 vs. ~1.5–2.8 for quinoline analogs) and an additional H-bond acceptor . These orthogonal differentiation parameters make the compound an essential comparator in any heterocycle SAR matrix.
Fragment-Based Design with Favorable Physicochemical Properties
With a molecular weight of 214.27 Da, ACD/LogP of 0.30, one rotatable bond, and four H-bond acceptors, 1-(Piperazin-1-yl)phthalazine adheres to fragment-like physicochemical criteria . Its low LogP relative to isoquinoline (ΔLogP ≈ 1.1–1.7) and quinoline (ΔLogP ≈ 1.2–2.5) congeners [5] implies superior aqueous solubility and reduced non-specific binding. The piperazine NH (pKa ~8.60) provides a protonatable handle for salt formation or solubility modulation, while the phthalazine N2 position offers a vector for metal-coordination or hydrogen-bonding interactions in the target active site. These features support deployment in fragment-based screening libraries and structure-based lead optimization where ligand efficiency metrics are paramount.
Application
Selection Property
Validation Focus
VEGFR-2 antiangiogenic lead generation
Kinase inhibitor scaffold potency
VEGFR-2 enzymatic and cellular assay context
CDK1-selective inhibitor for PDAC research
Kinase selectivity review
CDK1 vs. pan-CDK isoform profiling endpoints
Scaffold-hopping SAR: phthalazine vs. quinazoline/quinoline
Core heterocycle electronics and binding geometry
Target-specific IC50 comparator data review
Fragment-based design with favorable physicochemical properties
Low LogP and additional H-bond acceptor
Ligand efficiency and solubility experimental verification
[1] Abou-Seri SM, et al. Eur J Med Chem. 2016;107:165–179. VEGFR-2 IC50, cellular potency vs. vatalanib, NCI-60 GI50 data. View Source
[2] Eldehna WMM. CU Theses. 2015. VEGFR-2 IC50 for XXIIg-i (83–86 nM) vs. sorafenib (90 nM); HepG2 cytotoxicity data. View Source
[3] Marzouk HMM, et al. Eur J Med Chem. 2022;243:114748. CDK1 IC50 = 36.80–44.52 nM; kinase selectivity panel; PDAC cell line IC50 data. View Source
[4] Gomtsyan A, et al. J Med Chem. 2005;48(3):744–752. Phthalazine 24 IC50 = 175 nM vs. quinazoline 20a IC50 = 42 nM (TRPV1). View Source
[5] DrugMap (IDRB Lab). 2-(Piperazin-1-yl)quinoline. xlogp: 1.5; H Bond Acceptor: 3. View Source
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